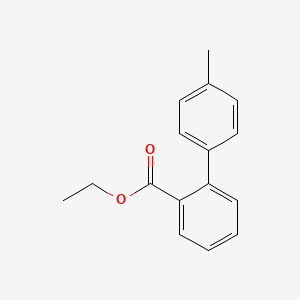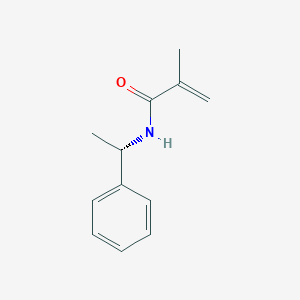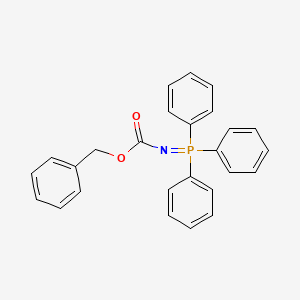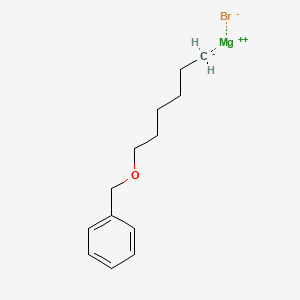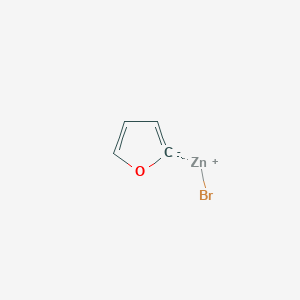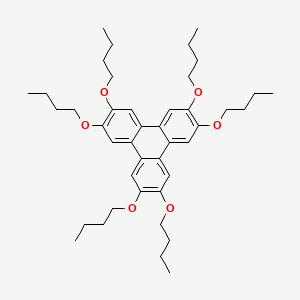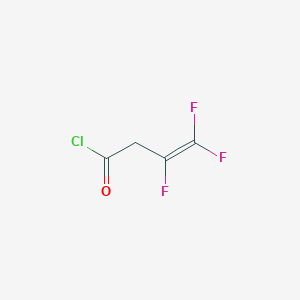
3,4,4-Trifluoro-3-butenoyl chloride, 97%
Overview
Description
3,4,4-Trifluoro-3-butenoyl chloride, 97% (TBC) is a compound of great scientific interest due to its unique properties and potential applications in various fields. TBC is a colorless liquid with a pungent odor and is easily soluble in organic solvents. It is used as a reagent in organic synthesis and is a key intermediate in the synthesis of many pharmaceuticals and other compounds. In
Scientific Research Applications
3,4,4-Trifluoro-3-butenoyl chloride, 97% is used in many scientific applications, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in the synthesis of fluorinated organic compounds, as well as in the synthesis of polymers and other materials. Additionally, it is used in the synthesis of a variety of organic catalysts and catalytic systems.
Mechanism Of Action
The mechanism of action of 3,4,4-Trifluoro-3-butenoyl chloride, 97% is based on its ability to react with other molecules and form various products. It is an electrophile, meaning it can react with nucleophiles such as alcohols and amines to form new compounds. It can also undergo substitution reactions with other compounds, such as halogenation and acylation reactions.
Biochemical and Physiological Effects
3,4,4-Trifluoro-3-butenoyl chloride, 97% has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses. It has also been shown to have antifungal and antiviral activity, as well as anti-inflammatory and antioxidant properties. Additionally, it has been shown to have potential anticancer activity.
Advantages And Limitations For Lab Experiments
3,4,4-Trifluoro-3-butenoyl chloride, 97% has several advantages for use in laboratory experiments. It is a relatively stable compound, making it suitable for long-term storage. It is also easily soluble in organic solvents, making it easy to use in a variety of reactions. Additionally, it is a relatively inexpensive reagent, making it a cost-effective choice for use in experiments. However, it can also be hazardous to use in the laboratory due to its high toxicity and corrosive properties.
Future Directions
The potential applications of 3,4,4-Trifluoro-3-butenoyl chloride, 97% are still being explored, and there are many promising future directions for research. One potential direction is to investigate its potential use in the synthesis of new pharmaceuticals and other compounds. Additionally, further research into its biochemical and physiological effects could lead to new treatments for various diseases and conditions. Additionally, further research into its mechanism of action could lead to new catalysts and catalytic systems. Finally, it could also be used in the synthesis of new polymers and other materials, leading to potential applications in a variety of industries.
properties
IUPAC Name |
3,4,4-trifluorobut-3-enoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClF3O/c5-3(9)1-2(6)4(7)8/h1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQNLASRIYMXQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=C(F)F)F)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,4-Trifluoro-3-butenoyl chloride | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



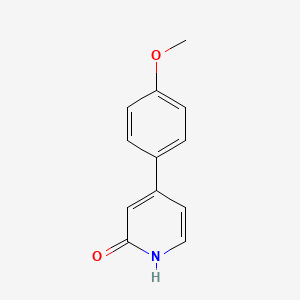
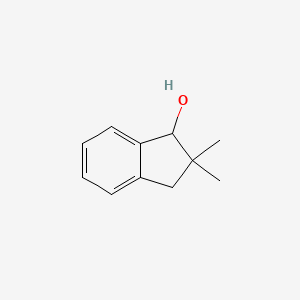
![Benzo[b]thiophen-2-ylmagnesium bromide, 0.50 M in 2-MeTHF](/img/structure/B6317450.png)


![4-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester](/img/structure/B6317478.png)
